N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
Description
N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide is a piperazine-linked acetamide derivative characterized by a 5-chloro-2-methylphenyl group attached to the acetamide nitrogen and a 2,3-dimethylphenyl-substituted piperazine moiety. Its design leverages the piperazine scaffold’s versatility in modulating receptor interactions, while the chloro and methyl substituents influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-15-5-4-6-20(17(15)3)25-11-9-24(10-12-25)14-21(26)23-19-13-18(22)8-7-16(19)2/h4-8,13H,9-12,14H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKAWXTYKDGWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for Core Piperazine Intermediate
The synthesis of 4-(2,3-dimethylphenyl)piperazine, a critical intermediate, typically follows a Buchwald-Hartwig amination or nucleophilic aromatic substitution. In one protocol, 2,3-dimethylbromobenzene reacts with anhydrous piperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) at 110°C for 24 hours . The reaction proceeds in toluene under nitrogen, yielding the substituted piperazine at 78% efficiency after column chromatography (hexane/ethyl acetate, 4:1) .
Alternative routes employ reductive amination of 2,3-dimethylbenzaldehyde with piperazine using sodium cyanoborohydride in methanol, though this method requires strict pH control (pH 5–6) and yields 65–70% product .
Chloroacetylation of Piperazine
The piperazine intermediate undergoes chloroacetylation to form 2-chloro-N-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide. This step involves reacting 4-(2,3-dimethylphenyl)piperazine with chloroacetyl chloride in dichloromethane at 0–5°C . Triethylamine (2.2 eq) is added dropwise to scavenge HCl, maintaining the reaction pH >8. After stirring for 4 hours, the mixture is washed with brine, dried over Na₂SO₄, and concentrated to yield a pale-yellow solid (82% purity, 91% yield) .
Table 1: Optimization of Chloroacetylation Conditions
| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichloromethane | Triethylamine | 0–5 | 91 | 82 |
| Toluene | K₂CO₃ | 25 | 76 | 68 |
| THF | DIPEA | -10 | 84 | 75 |
Coupling with 5-Chloro-2-methylaniline
The final step involves nucleophilic displacement of the chloride in 2-chloro-N-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide with 5-chloro-2-methylaniline. This is achieved by heating the reactants in acetonitrile at 80°C for 12 hours with potassium iodide (10 mol%) as a catalyst . Post-reaction, the mixture is cooled, filtered, and the solvent evaporated. The crude product is recrystallized from ethanol/water (3:1) to afford white crystals (mp 148–150°C) with 88% yield and >99% HPLC purity .
Alternative Route via Bromoacetamide Intermediate
A patent-described method substitutes chloroacetyl chloride with 2-bromoacetyl bromide for enhanced reactivity . Here, 5-chloro-2-methylaniline reacts with 2-bromoacetyl bromide in water at pH 9–10 (adjusted with Na₂CO₃), forming N-(5-chloro-2-methylphenyl)-2-bromoacetamide in 94% yield . Subsequent coupling with 4-(2,3-dimethylphenyl)piperazine in DMF at 50°C for 6 hours provides the target compound at 85% yield .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.4 Hz, 1H, Ar-H), 6.98–6.86 (m, 5H, Ar-H), 3.82 (s, 2H, CH₂CO), 3.12–2.95 (m, 8H, piperazine-H), 2.28 (s, 3H, CH₃), 2.22 (s, 3H, CH₃) .
-
¹³C NMR (100 MHz, CDCl₃): δ 169.8 (CO), 147.2, 136.5, 133.9, 130.1, 129.7, 128.4, 127.3 (Ar-C), 52.4 (piperazine-C), 43.1 (CH₂CO), 20.5, 19.8 (CH₃) .
Mass Spectrometry (EI-MS): m/z 414 [M+H]⁺, consistent with the molecular formula C₂₂H₂₇ClN₃O .
Challenges and Optimization Strategies
-
Byproduct Formation: Residual triethylamine hydrochloride can co-crystallize with the product. Washing with cold ether (3×10 mL) reduces this impurity to <0.5% .
-
Solvent Selection: Dichloromethane outperforms toluene in chloroacetylation due to better solubility of the piperazine intermediate .
-
Catalyst Loading: Increasing potassium iodide to 15 mol% in the coupling step reduces reaction time to 8 hours without compromising yield .
Scalability and Industrial Adaptations
Pilot-scale synthesis (500 g batch) in a jacketed reactor demonstrates consistent yields (86–89%) using the bromoacetamide route . Key parameters include:
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce additional halogen atoms into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Pharmacological Properties
1.1 Neuropharmacological Applications
This compound has been investigated for its ability to interact with transient receptor potential canonical (TRPC) channels, specifically TRPC3 and TRPC6. These channels play significant roles in neuronal signaling and are implicated in various neurological disorders. Research indicates that compounds derived from piperazine, including N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide, can activate these channels, potentially mimicking the effects of brain-derived neurotrophic factor (BDNF) which is crucial for neuronal survival and development. This property makes it a candidate for further studies in treating conditions like ischemic brain injury and neurodegenerative diseases .
Table 1: Interaction with TRPC Channels
| Compound Name | TRPC Channel Activation | Potential Applications |
|---|---|---|
| This compound | TRPC3/TRPC6 | Neuroprotection, Treatment of Ischemia |
| PPZ1 (related compound) | TRPC3/TRPC6 | Neuroprotection, BDNF-like activity |
Oncology Applications
2.1 Anti-cancer Potential
The compound has shown promise in the context of cancer research, particularly regarding its interaction with kinases involved in tumor growth and proliferation. Studies suggest that piperazine derivatives can inhibit specific kinases associated with cancer pathways, providing a scaffold for designing novel anticancer agents .
Case Study: Inhibition of Kinase Activity
A study evaluated the efficacy of a related piperazine compound against BCR-ABL kinase, which is often mutated in certain leukemias. The results indicated that modifications to the piperazine structure could enhance potency while maintaining selectivity against non-target cells .
Mechanistic Insights
3.1 Molecular Mechanism
The mechanism by which this compound exerts its effects involves modulation of calcium signaling through TRPC channels and inhibition of specific kinases involved in cell survival pathways. This dual action may contribute to both neuroprotective and anticancer effects.
Table 2: Mechanistic Pathways
| Mechanism | Target | Effect |
|---|---|---|
| Calcium Channel Modulation | TRPC3/TRPC6 | Enhances neuronal survival |
| Kinase Inhibition | BCR-ABL | Reduces tumor proliferation |
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
PPZ2 (2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide)
Structural Differences :
Pharmacological Profile :
- Both compounds activate TRPC3/6/7 channels in a diacylglycerol (DAG)-dependent manner.
- PPZ2 exhibits cross-specificity for TRPC3/6/7, complicating therapeutic use due to off-target effects .
- The target compound’s 5-chloro-2-methylphenyl group may enhance selectivity for TRPC6 over TRPC3/7, though empirical data are needed.
Key Insight: Substitutions on the acetamide phenyl ring modulate channel selectivity and pharmacokinetics.
Piperazine-Acetamide Derivatives with Antimicrobial Activity
Example Compounds :
Comparison :
- Structural Divergence : The target compound lacks sulfonyl or fluorinated groups, which are critical for antimicrobial activity in analogs .
- Activity : Benzo[d]thiazole sulfonyl derivatives (e.g., Compound 47) show potent antifungal and gram-positive bacterial inhibition. The absence of these groups in the target compound suggests a shift in therapeutic focus toward neurological targets (e.g., TRPC channels) rather than microbial .
TRPC6 Modulators with Varied Substituents
Example Compounds :
Comparison :
- Compound 19’s diphenylacetamide group increases steric bulk, likely reducing TRPC affinity compared to the target compound’s mono-substituted acetamide .
- Neuroprotective Mechanisms : PPZ2 (a close analog) activates brain-derived neurotrophic factor (BDNF) signaling, suggesting the target compound may share this pathway .
Analogs with Nitro and Methoxy Groups
Example Compound () : N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide.
Comparison :
- In contrast, the target compound’s chloro and methyl groups offer balanced lipophilicity (ClogP ~2.5–3.0) and stability .
Data Tables: Structural and Pharmacological Parameters
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other piperazine derivatives known for their diverse pharmacological effects, including neurotrophic and neuroprotective properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly within the central nervous system (CNS). Research indicates that it may modulate the activity of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3 and TRPC6. These channels are involved in calcium signaling pathways crucial for neuronal survival and development .
TRPC Channel Activation
Studies have shown that compounds similar to this compound can activate DAG-sensitive TRPC channels. This activation promotes neurotrophic signaling pathways, which may help in restoring neurological functions in various disease models .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to enhance neuronal survival under stress conditions. For instance, a study found that piperazine derivatives could significantly increase the viability of mouse splenocytes exposed to apoptotic stimuli when tested at concentrations around 100 nM .
Table 1: Summary of In Vitro Biological Activities
| Activity Type | Concentration (nM) | Effect Observed |
|---|---|---|
| Neuronal Survival | 100 | 92% rescue of mouse splenocytes |
| TRPC Channel Activation | Variable | Enhanced calcium influx |
| Neuroprotection | 50-200 | Increased cell viability |
In Vivo Studies
Preliminary in vivo studies have indicated that this compound may possess neuroprotective effects. Animal models treated with similar piperazine derivatives showed improved outcomes in behavioral tests related to cognitive function and memory retention. These findings suggest that the compound could be beneficial in treating neurodegenerative diseases .
Case Studies
A notable case study involved the administration of a related piperazine compound in a model of Alzheimer's disease. The treated group exhibited significant improvements in cognitive tasks compared to the control group, correlating with increased expression levels of brain-derived neurotrophic factor (BDNF) and enhanced TRPC channel activity .
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for developing therapeutics aimed at:
- Neurodegenerative Diseases : Such as Alzheimer's and Parkinson's disease.
- Psychiatric Disorders : By modulating neurotransmitter systems through TRPC channel activation.
- Pain Management : Due to its potential analgesic properties observed in preliminary studies.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
